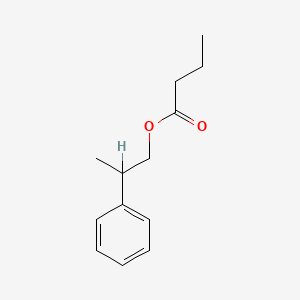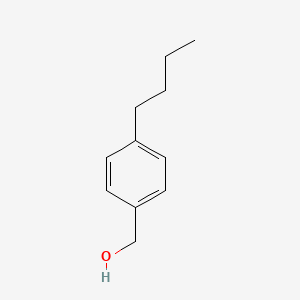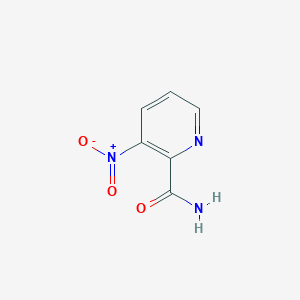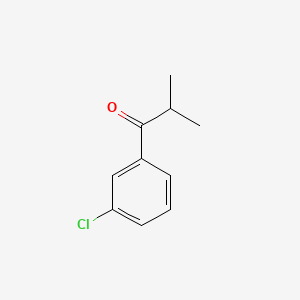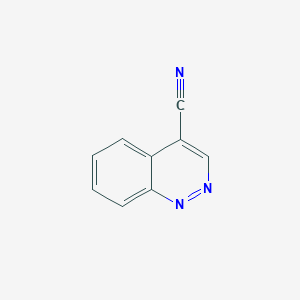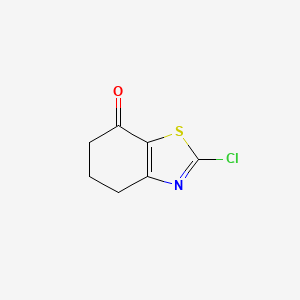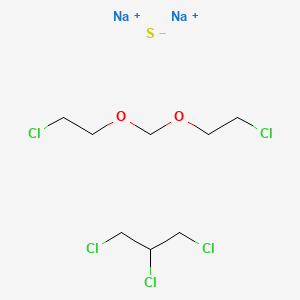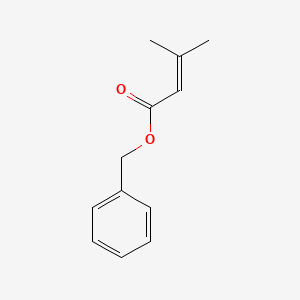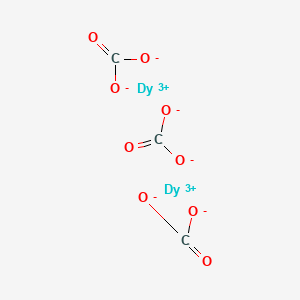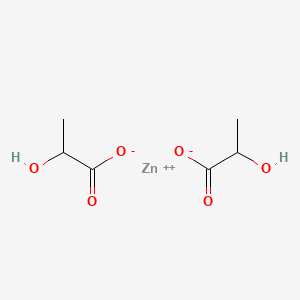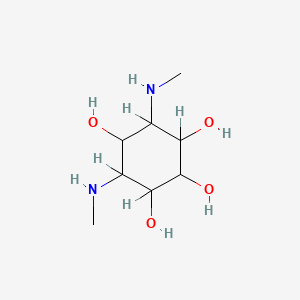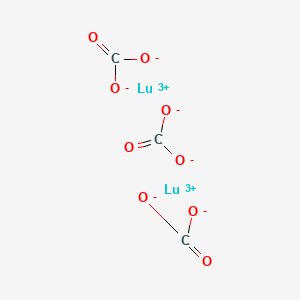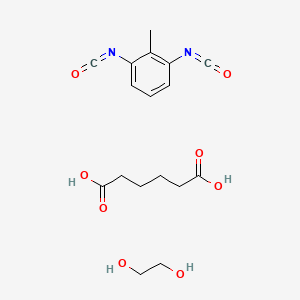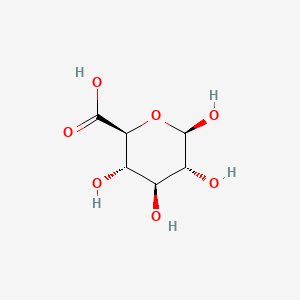
beta-D-Glucopyranuronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-D-glucuronic acid is a D-glucopyranuronic acid in which the anomeric centre has beta-configuration. It has a role as a metabolite. It is a conjugate acid of a beta-D-glucuronate.
Applications De Recherche Scientifique
Synthesis and Metabolite Research
β-D-Glucopyranuronic acid has been utilized in the synthesis of urine drug metabolites, specifically phenolic glucuronides. This synthetic approach is favored over isolation from urine due to its efficiency and reliability. The synthesized metabolites, including various phenolic glucuronides, are useful as reference materials in drug metabolism studies (Arewång, Lahmann, Oscarson, & Tidén, 2007).
Biomedical and Industrial Applications
β-D-Glucopyranuronic acid is a crucial component of hyaluronic acid (HA), a polysaccharide present in various biological structures. HA's unique physico-chemical properties, such as viscoelasticity and charge characteristics, make it significant in regulating cell behavior during various biological processes. The knowledge of HA in diseases like cancer and arthritis has spurred research into biomaterials for surgical implants and drug delivery systems (Murano, Perin, Khan, & Bergamin, 2011).
Imaging and Diagnostic Applications
β-D-Glucopyranuronic acid has been used to develop an enzyme-activated off-on near-infrared (NIR) fluorescent probe. This probe, which leverages the unique properties of β-glucuronidase, allows for the real-time detection and imaging of this enzyme in various cells and animal models. It's used for cancer diagnosis and monitoring intestinal metabolism of drugs (Jin et al., 2018).
Chemical Synthesis and Drug Development
In the field of chemical synthesis, β-D-Glucopyranuronic acid derivatives have been explored for their potential in creating new drug compounds. A study focused on the preparation of glucuronyl donors with protective groups, demonstrating the versatility of β-D-Glucopyranuronic acid in developing new chemical entities (Kornilov, Sukhova, & Nifantiev, 2001).
Propriétés
Numéro CAS |
23018-83-9 |
|---|---|
Nom du produit |
beta-D-Glucopyranuronic acid |
Formule moléculaire |
C6H10O7 |
Poids moléculaire |
194.14 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2-,3+,4-,6+/m0/s1 |
Clé InChI |
AEMOLEFTQBMNLQ-QIUUJYRFSA-N |
SMILES isomérique |
[C@@H]1([C@@H]([C@H](O[C@H]([C@@H]1O)O)C(=O)O)O)O |
SMILES |
C1(C(C(OC(C1O)O)C(=O)O)O)O |
SMILES canonique |
C1(C(C(OC(C1O)O)C(=O)O)O)O |
melting_point |
165 °C |
Autres numéros CAS |
23018-83-9 |
Solubilité |
485 mg/mL |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



